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Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B15560991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluoxastrobin-d4, the deuterated

analog of the broad-spectrum strobilurin fungicide, Fluoxastrobin. This document details its

chemical structure, isotopic labeling, and applications as an internal standard in analytical

chemistry. It is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals engaged in agrochemical analysis, metabolism studies, and

environmental fate monitoring.

Chemical Structure and Isotopic Labeling
Fluoxastrobin-d4 is structurally identical to Fluoxastrobin, with the key difference being the

substitution of four hydrogen atoms with deuterium atoms on the 5,6-dihydro-1,4,2-dioxazine

ring. This isotopic labeling results in a molecular weight increase of approximately four units,

which allows for its differentiation from the parent compound in mass spectrometry-based

analytical methods.

The IUPAC name for Fluoxastrobin is (E)-1-[2-[[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-

yl]oxy]phenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine. The deuterated

analog, Fluoxastrobin-d4, incorporates deuterium at the 5 and 6 positions of the dihydro-

dioxazine ring.
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Caption: Chemical structure of Fluoxastrobin-d4 with deuterium labeling on the dihydro-

dioxazine ring.

Physicochemical and Analytical Data
The key physicochemical and analytical parameters for Fluoxastrobin-d4 are summarized in

the tables below. This data is essential for its use as an internal standard in quantitative

analysis.

Table 1: General Properties of Fluoxastrobin-d4

Property Value

Chemical Name
(1E)---INVALID-LINK--methanone O-

Methyloxime

Synonyms Disarm-d4; HEC 5725-d4; Fandango-d4

CAS Number 1246833-67-9

Molecular Formula C₂₁H₁₂D₄ClFN₄O₅

Molecular Weight 462.85 g/mol

Appearance White to Off-White Solid

Table 2: Analytical Specifications for Fluoxastrobin-d4
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Test Specification Result Method

Chemical Purity

(HPLC)
≥ 95% 98.76% (at 210 nm) HPLC-UV

Isotopic Purity > 95% 99.7% Mass Spectrometry

Normalized Intensity -

d0 = 0.01%, d1 =

0.30%, d2 = 0.00%,

d3 = 0.34%, d4 =

99.35%

Mass Spectrometry

Identity Conforms to Structure Conforms
¹H-NMR, ¹⁹F-NMR,

MS

Data is based on a representative Certificate of Analysis and may vary between batches.

Experimental Protocols
Proposed Synthesis of Fluoxastrobin-d4
A specific, publicly available synthesis protocol for Fluoxastrobin-d4 is not readily found in the

literature. However, a plausible synthetic route can be proposed based on the known synthesis

of Fluoxastrobin and established methods for deuterium labeling. The key step involves the use

of a deuterated precursor for the formation of the 5,6-dihydro-1,4,2-dioxazine ring. A likely

precursor is 2-aminoethanol-d4.
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Proposed Synthesis of Fluoxastrobin-d4

Deuterated Precursor
(e.g., 2-aminoethanol-d4)

Reaction with a suitable
reagent to form the

dihydro-dioxazine precursor

Coupling with the
Fluoxastrobin backbone

Purification by
Chromatography Fluoxastrobin-d4

Click to download full resolution via product page

Caption: A proposed high-level workflow for the synthesis of Fluoxastrobin-d4.

Note: This represents a generalized and hypothetical pathway. The actual synthesis would

require optimization of reaction conditions, catalysts, and purification methods.

Quantitative Analysis of Fluoxastrobin using
Fluoxastrobin-d4 by LC-MS/MS
Fluoxastrobin-d4 is primarily used as an internal standard for the accurate quantification of

Fluoxastrobin in various matrices, such as food, soil, and water. The following is a generalized

protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) analysis.
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Analytical Workflow

Analytical Workflow for Fluoxastrobin Quantification

1. Sample Homogenization
(e.g., 10g of fruit/vegetable)

2. Spiking with
Fluoxastrobin-d4

(Internal Standard)

3. QuEChERS Extraction
(Acetonitrile and Salts)

4. Dispersive Solid-Phase
Extraction (d-SPE) Cleanup

5. LC-MS/MS Analysis

6. Quantification using
Isotope Dilution

Click to download full resolution via product page

Caption: A typical workflow for the quantitative analysis of Fluoxastrobin using Fluoxastrobin-
d4 as an internal standard.

Detailed Protocol:

Sample Preparation:

Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL

centrifuge tube.
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For dry samples, add a known amount of water to rehydrate.

Internal Standard Spiking:

Add a known amount of Fluoxastrobin-d4 solution (e.g., 100 µL of a 1 µg/mL solution in

acetonitrile) to the sample.

Extraction:

Add 10 mL of acetonitrile to the tube.

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium

chloride, sodium citrate).

Shake vigorously for 1 minute.

Centrifuge at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing primary

secondary amine (PSA) and magnesium sulfate.

Vortex for 30 seconds.

Centrifuge at high speed for 5 minutes.

LC-MS/MS Analysis:

Transfer the cleaned supernatant to an autosampler vial for analysis.

LC Conditions:

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium

formate.
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Gradient elution is typically used.

MS/MS Conditions:

Ionization: Electrospray Ionization (ESI) in positive mode.

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Fluoxastrobin: Precursor ion m/z 459.1 → Product ions (e.g., m/z 188.1, m/z 427.1).

Fluoxastrobin-d4: Precursor ion m/z 463.1 → Product ion (e.g., m/z 188.1).

Role in Isotope Dilution Mass Spectrometry
The use of Fluoxastrobin-d4 as an internal standard is a cornerstone of the isotope dilution

mass spectrometry (IDMS) technique. This method provides highly accurate and precise

quantification by correcting for variations that can occur during sample preparation and

analysis.

Principle of Isotope Dilution
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Principle of Isotope Dilution Mass Spectrometry

Sample containing
unknown amount of

Fluoxastrobin (Analyte)

Add known amount of
Fluoxastrobin-d4

(Internal Standard)

Sample Preparation
(Extraction, Cleanup)

(Potential for analyte loss)

LC-MS/MS Analysis
(Measure ratio of Analyte

to Internal Standard)

Accurate Quantification
of Fluoxastrobin
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Caption: Logical workflow demonstrating the principle of isotope dilution mass spectrometry

using Fluoxastrobin-d4.

Because Fluoxastrobin-d4 is chemically identical to the native analyte, it behaves similarly

during extraction, cleanup, and ionization. Therefore, any loss of the analyte during the

analytical process will be accompanied by a proportional loss of the internal standard. By

measuring the ratio of the response of the native analyte to the deuterated internal standard,

an accurate concentration of the analyte in the original sample can be calculated, irrespective

of sample loss or matrix effects.

This technical guide provides a foundational understanding of the chemical structure, isotopic

labeling, and analytical applications of Fluoxastrobin-d4. The detailed protocols and data

presented herein are intended to assist researchers in the development and validation of

robust analytical methods for the accurate quantification of Fluoxastrobin.
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To cite this document: BenchChem. [An In-depth Technical Guide to Fluoxastrobin-d4:
Chemical Structure and Isotopic Labeling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15560991#fluoxastrobin-d4-chemical-structure-and-
isotopic-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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